4(5H)-Isoselenazolone, 3-amino-
Description
Contextualization of Selenazoles and Related Heterocycles in Contemporary Chemical Research
Selenazoles, five-membered heterocyclic rings containing both selenium and nitrogen atoms, and their isomers, the isoselenazoles, are at the forefront of contemporary chemical research. These compounds are recognized for a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, antioxidant, and anti-inflammatory properties. Current time information in New York, NY, US.acs.orgmdpi.com The well-known synthetic organoselenium compound Ebselen, a benzoisoselenazolone derivative, is a potent antioxidant and has been investigated for various therapeutic applications, highlighting the potential of this class of heterocycles. pwr.edu.pl
The synthesis of selenazoles and related heterocycles has been a significant focus, with various methods developed for their construction. Current time information in New York, NY, US.pwr.edu.pl These synthetic efforts are crucial for accessing novel derivatives and exploring their structure-activity relationships. The reactivity of the selenium atom in these rings, including its ability to participate in redox cycles, is a key determinant of their biological function and catalytic activity. researchgate.net
Rationale for Investigating 4(5H)-Isoselenazolone, 3-amino-: Research Significance and Current Gaps
While the broader family of isoselenazolones has been the subject of considerable research, there is a notable gap in the scientific literature concerning the specific derivative, 4(5H)-Isoselenazolone, 3-amino-. The introduction of an amino group at the 3-position of the isoselenazolone ring is anticipated to significantly influence the molecule's electronic properties, reactivity, and biological activity.
The rationale for a focused investigation of this compound is multifold. The amino group can act as a key pharmacophore, potentially enhancing interactions with biological targets. Furthermore, it can serve as a synthetic handle for further functionalization, allowing for the creation of a library of derivatives with diverse properties. The potential for this compound to exhibit enhanced antioxidant activity, similar to other selenium-containing compounds that mimic the enzyme glutathione (B108866) peroxidase (GPx), is a particularly compelling reason for its study. researchgate.net
The current lack of detailed studies on the synthesis, characterization, and biological evaluation of 4(5H)-Isoselenazolone, 3-amino- represents a significant research gap. Filling this void could lead to the discovery of new therapeutic agents or catalysts.
Overview of Key Academic Research Directions for 4(5H)-Isoselenazolone, 3-amino- and Related Isoselenazolones
The investigation of 4(5H)-Isoselenazolone, 3-amino- and its analogues is poised to contribute to several key areas of chemical and biomedical research. Based on the known properties of related isoselenazolones, the following research directions are of high importance:
Synthesis and Functionalization: A primary research direction is the development of efficient and versatile synthetic routes to 4(5H)-Isoselenazolone, 3-amino-. Exploring the reactivity of the amino group to create a diverse range of N-substituted derivatives is also a critical area of investigation. semanticscholar.org
Antioxidant and Cytoprotective Activities: A significant focus of research on organoselenium compounds is their ability to act as mimics of glutathione peroxidase (GPx), an essential antioxidant enzyme. researchgate.net Investigating the GPx-like activity of 4(5H)-Isoselenazolone, 3-amino- and its derivatives is a promising avenue, with potential applications in diseases associated with oxidative stress.
Anticancer and Antimicrobial Potential: Many selenium-containing heterocycles have demonstrated potent anticancer and antimicrobial activities. Current time information in New York, NY, US.mdpi.com Screening 4(5H)-Isoselenazolone, 3-amino- and its derivatives against various cancer cell lines and microbial strains is a logical and potentially fruitful research direction.
Catalysis: Isoselenazolones have been explored as catalysts in various organic transformations. mdpi.com The unique electronic and steric properties of 4(5H)-Isoselenazolone, 3-amino- may enable its use as a novel catalyst in asymmetric synthesis or other challenging reactions.
The table below summarizes some of the reported biological activities for related selenazole and isoselenazolone derivatives, highlighting the potential areas of investigation for 4(5H)-Isoselenazolone, 3-amino-.
| Compound Class | Reported Biological Activities | Key Research Focus |
| 1,3-Selenazoles | Anticancer, Antiviral, Antibacterial, Antifungal, Antioxidant Current time information in New York, NY, US.acs.orgorcid.org | Drug Discovery, Medicinal Chemistry |
| Benzoisoselenazolones (e.g., Ebselen) | Antioxidant (GPx mimic), Anti-inflammatory, Neuroprotective pwr.edu.plnih.gov | Therapeutic Agent Development |
| Chiral Isoselenazolones | Catalysts in Asymmetric Synthesis (e.g., Bromolactonization) mdpi.com | Organic Synthesis, Catalysis |
The exploration of 4(5H)-Isoselenazolone, 3-amino- holds the promise of expanding the chemical space of organoselenium heterocycles and potentially leading to the development of new molecules with significant scientific and therapeutic value. Further dedicated research into its synthesis, properties, and applications is therefore highly warranted.
Properties
CAS No. |
146681-12-1 |
|---|---|
Molecular Formula |
C3H4N2OSe |
Molecular Weight |
163.049 |
IUPAC Name |
3-amino-1,2-selenazol-4-one |
InChI |
InChI=1S/C3H4N2OSe/c4-3-2(6)1-7-5-3/h1H2,(H2,4,5) |
InChI Key |
MBRQWBZFEPZQPC-UHFFFAOYSA-N |
SMILES |
C1C(=O)C(=N[Se]1)N |
Synonyms |
4(5H)-Isoselenazolone, 3-amino- |
Origin of Product |
United States |
Synthetic Methodologies for 4 5h Isoselenazolone, 3 Amino and Its Structural Analogues
Established and Emerging Synthetic Pathways to the Isoselenazolone Core Structure
The construction of the isoselenazolone ring system can be achieved through various synthetic strategies, ranging from classical cyclization reactions using specific selenium precursors to modern transition-metal-catalyzed C-H activation and annulation techniques.
Cyclization Reactions Involving Selenium Precursors and Selenium Sources (e.g., Elemental Selenium, Selenites, Isoselenocyanates)
A fundamental approach to the isoselenazolone core involves the cyclization of appropriately functionalized precursors with a selenium source. Elemental selenium is a stable, tractable, and commonly employed reagent in these transformations. osaka-u.ac.jpacs.org Copper-catalyzed methods frequently utilize elemental selenium powder to react with substrates like 2-halobenzamides to form the Se-N bond and construct the heterocyclic ring. acs.orgresearchgate.netresearchgate.net For instance, the synthesis of Ebselen and its analogues can be achieved through the reaction of 2-iodo-N-aryl-benzamides with selenium powder, facilitated by a copper catalyst and a base like potassium carbonate. researchgate.net
Another key selenium source is potassium selenocyanate (B1200272) (KSeCN). google.com This reagent can be used in copper-catalyzed annulative selenation protocols with o-halobenzamides to produce benzoisoselenazolones. osaka-u.ac.jp Beyond these, isoselenocyanates serve as versatile building blocks in heterocyclic chemistry. researchgate.net Their reactivity allows for their use in constructing various selenium-containing heterocycles, including 5-amino-1,2,4-triazole-3-selones, highlighting their potential in syntheses that incorporate nitrogen-containing functionalities from the outset. researchgate.net
The table below summarizes various selenium sources and their corresponding precursors used in forming the isoselenazolone scaffold.
Table 1: Selenium Sources and Precursors in Isoselenazolone Synthesis
| Selenium Source | Precursor Example | Catalyst/Conditions | Resulting Core Structure | Reference(s) |
|---|---|---|---|---|
| Elemental Selenium | 2-Halobenzamides | CuI / 1,10-phenanthroline, K₂CO₃ | Benzoisoselenazolone | acs.org, researchgate.net |
| Elemental Selenium | Benzamides / Acrylamides | Ni or Rh catalyst | Benzoisoselenazolone / Isoselenazolone | acs.org, osaka-u.ac.jp |
| Potassium Selenocyanate (KSeCN) | o-Halobenzamides | Cu-catalyst | Benzoisoselenazolone | osaka-u.ac.jp |
Transition Metal-Catalyzed (e.g., Cu, Rh, Ni) Annulation and C-H Activation Methodologies
Transition-metal catalysis has emerged as a powerful, step-economical tool for synthesizing isoselenazolone derivatives. osaka-u.ac.jp These methods often proceed via C-H bond activation, avoiding the need for pre-functionalized starting materials.
Copper (Cu)-Catalyzed Synthesis: Copper-catalyzed selenium-nitrogen coupling reactions are a general method for producing isoselenazolones. researchgate.net These reactions can utilize various 2-chloro, 2-bromo, and 2-iodo-arylamides, which react with selenium powder in the presence of a CuI/1,10-phenanthroline catalyst system. researchgate.net This approach is tolerant of a range of functional groups, including ethers, nitro groups, and chlorides. researchgate.net
Nickel (Ni)-Catalyzed Synthesis: Nickel catalysis enables the direct dehydrogenative selenation of C(sp²)–H bonds. acs.org Using a nickel catalyst, benzamides bearing an 8-quinolyl directing group can react with elemental selenium under aerobic conditions to form benzoisoselenazolones. acs.org This C-H functionalization strategy is also applicable to alkenyl C–H bonds, providing a route to non-benzofused isoselenazolone skeletons. acs.org
Rhodium (Rh)-Catalyzed Synthesis: Rhodium(III) catalysis provides an efficient pathway for direct annulative selenation using elemental selenium. osaka-u.ac.jpresearchgate.net This method allows for the successful coupling of a series of benzamides and acrylamides with selenium under mild conditions. osaka-u.ac.jp A proposed mechanism involves a highly electrophilic Se(IV) species as the reactive selenium donor. osaka-u.ac.jp The resulting isoselenazolones can serve as pivotal precursors for other organoselenium compounds. osaka-u.ac.jp
Table 2: Overview of Transition Metal-Catalyzed Isoselenazolone Syntheses
| Metal Catalyst | Substrate Type | Key Features | Reference(s) |
|---|---|---|---|
| Copper (Cu) | 2-Haloarylamides | Employs selenium powder or KSeCN; forms Se-N bond. | acs.org, osaka-u.ac.jp, researchgate.net |
| Nickel (Ni) | Benzamides, Acrylamides | Directs C(sp²)-H selenation; uses elemental selenium. | acs.org |
| Rhodium (Rh) | Benzamides, Acrylamides | Direct annulative selenation; mild conditions. | researchgate.net, osaka-u.ac.jp |
Multicomponent Reaction Approaches to Selenazole Rings
Multicomponent reactions (MCRs) offer an efficient strategy for synthesizing complex molecules in a single step by combining three or more reactants. organic-chemistry.org This approach is particularly well-developed for the synthesis of 2-amino-1,3-selenazoles, which are structural analogues of isoselenazolones.
A common MCR is the Hantzsch-type condensation. mdpi.com In a solvent- and catalyst-free variation, powdered selenourea (B1239437) is added to a molten 2-bromoacetophenone, leading to the rapid formation of 4-aryl-1,3-selenazol-2-amine hydrobromides in good yields. mdpi.comorganic-chemistry.org Selenourea is a key building block in these syntheses, readily reacting with α-haloketones or their equivalents. mdpi.comnih.govst-andrews.ac.uksemanticscholar.org The reaction proceeds through the initial formation of an adduct between selenourea and the α-haloketone, which then undergoes intramolecular cyclization and dehydration to yield the 2-amino-1,3-selenazole ring. mdpi.comsemanticscholar.org
Alternative green chemistry approaches utilize water as a solvent, sometimes with β-cyclodextrin as a supramolecular catalyst, to mediate the condensation of phenacyl bromides and selenourea. nih.gov Another strategy employs an ionic liquid/water solvent system, which can enhance the reaction rate and allow for the recycling of the ionic liquid. mdpi.com
Strategies for Introducing and Modifying the 3-Amino Substituent
While many syntheses of amino-substituted selenazoles incorporate the amino group from the start, specific strategies exist for its introduction or modification after the formation of the heterocyclic core.
Direct Amination Approaches on the Isoselenazolone Scaffold
Direct amination involves the conversion of a substituent on the pre-formed isoselenazolone ring into an amino group. This is a less common but valuable strategy for accessing specific derivatives. A notable example is the transformation of a 3-alkoxy-benzoisoselenazolone into a 3-amino-benzoisoselenazolone. The 3-alkoxy derivative, itself formed via a rhodium-catalyzed cyclization, can be quantitatively converted to the corresponding 3-amino product by reaction with phosphorus oxychloride (POCl₃) and ammonia (B1221849) (NH₃). osaka-u.ac.jp This demonstrates a post-cyclization method to install the amino group at the C-3 position. A conceptually similar transformation involves the reaction of an intermediate iodolactone with an amine, where the amine displaces a group to form an amino lactone, which then rearranges. biointerfaceresearch.com
Post-Cyclization Functionalization at C-3
Post-cyclization functionalization allows for the diversification of the isoselenazolone scaffold. The ability to introduce a functionalizable group at the C-3 position during the initial ring construction is key to this strategy. For instance, rhodium-catalyzed cyclization can be used to produce isoselenazoles with an alkoxy substituent at the C-3 position. researchgate.net This alkoxy group serves as a handle for further chemical transformations, including its conversion to an amino group as described previously. osaka-u.ac.jpresearchgate.net This two-step sequence—cyclization to form a C-3 functionalized intermediate followed by conversion to the amine—represents an important pathway for creating 3-amino-isoselenazolone derivatives.
Regioselectivity and Stereochemical Control in Isoselenazolone Synthesis
Regioselectivity and stereochemical control are paramount in the synthesis of complex heterocyclic molecules, including substituted isoselenazolones. biointerfaceresearch.com Regioselectivity, the control over which constitutional isomer is formed, is critical when precursors have multiple potential cyclization sites. biointerfaceresearch.com In the synthesis of benzisoselenazolones from substituted 2-halobenzamides, the regioselectivity is generally high, leading specifically to the 1,2-benzisoselenazol-3(2H)-one structure due to the inherent reactivity of the ortho-positioned halide and amide groups.
Stereochemical control becomes particularly important when chiral centers are present in the molecule. The synthesis of chiral, non-racemic isoselenazolones has been achieved, and these compounds have proven to be effective catalysts in asymmetric reactions. Current time information in Bangalore, IN. For instance, a series of chiral isoselenazolones were synthesized and their catalytic activity was studied in the enantioselective bromolactonization of alkenoic acids. Current time information in Bangalore, IN.
The primary strategies for achieving stereochemical control in organic synthesis include the use of chiral auxiliaries, chiral catalysts, or chiral substrates. In the context of isoselenazolones, chiral amines derived from natural products like Cinchona alkaloids have been incorporated into the isoselenazolone structure. These chiral catalysts can then induce stereoselectivity in subsequent reactions. The control of stereochemistry is often dictated by the catalyst, which creates a chiral environment that favors the formation of one stereoisomer over another. This catalyst-controlled approach is powerful because it does not depend solely on the inherent stereochemical biases of the substrate.
Green Chemistry and Sustainable Synthesis Methodologies for Selenium Heterocycles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organoselenium compounds to minimize environmental impact. These efforts focus on the use of efficient energy sources, alternative and less toxic solvents and reagents, and atom-economical reactions.
For the synthesis of selenium-containing heterocycles, several greener approaches have been developed. One strategy involves replacing traditional organic solvents with more environmentally benign options like water or using solvent-free conditions. For example, the synthesis of selenium N-Heterocyclic carbene (Se-NHC) adducts has been achieved by reacting selenium metal with benzimidazolium salts in water, which is termed a green synthesis.
The use of efficient energy sources, such as ultrasound irradiation, has also been reported. A method for synthesizing 4-chalcogenyl-1H-isochromen-1-ones utilizes ultrasound to promote the 6-endo-dig electrophilic cyclization of 2-alkynylaryl esters with diorganyl dichalcogenides. This reaction employs Oxone as a green oxidant under mild conditions, leading to excellent yields in short reaction times.
Furthermore, projects are underway to develop synthetic strategies that use non-toxic solvents and energy-saving protocols to promote sustainable drug development, for instance, in the synthesis of novel N-heterocyclic carbene Gold-Selenium complexes. This includes using a "weak base route" to reduce the ecological footprint of the chemical synthesis.
These green methodologies, while not always specific to 4(5H)-Isoselenazolone, 3-amino-, highlight the trend and potential for developing more sustainable synthetic routes for this class of selenium heterocycles.
Advanced Spectroscopic and Structural Elucidation Methodologies in Research
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomerism Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-amino-4(5H)-isoselenazolone in solution. It provides detailed information about the connectivity of atoms, the electronic environment of specific nuclei, and dynamic processes such as tautomerism.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for establishing the basic framework of the molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. For instance, the chemical shifts of the amino (-NH₂) protons can provide insights into their involvement in hydrogen bonding or their chemical exchange with the solvent. The protons on the heterocyclic ring will exhibit characteristic chemical shifts and coupling patterns that help confirm the isoselenazolone ring structure. In derivatives, signals corresponding to substituents can be readily identified. For example, in some related heterocyclic systems, amino group protons appear as singlets in the spectrum. researchgate.net
Interactive Data Table: Representative NMR Data for Heterocyclic Amines Below is a table showing typical chemical shift ranges for protons and carbons in related amino-substituted heterocyclic compounds. Note: Specific values for 3-amino-4(5H)-isoselenazolone may vary based on solvent and experimental conditions.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) |
| ¹H | Amino (-NH₂) | 4.5 - 5.8 researchgate.net |
| ¹H | Heterocyclic CH | 6.5 - 8.5 |
| ¹³C | C=O (Amide/Lactam) | 160 - 180 |
| ¹³C | C-NH₂ | 140 - 160 |
| ¹³C | Heterocyclic C | 110 - 150 |
Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful and direct probe of the selenium atom's local environment within the isoselenazolone ring. huji.ac.il With a wide chemical shift range of over 2000 ppm, ⁷⁷Se NMR is highly sensitive to subtle changes in the electronic structure around the selenium atom. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interaction Studies
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.
For 3-amino-4(5H)-isoselenazolone, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure, including the planarity of the isoselenazolone ring and the conformation of the amino substituent. Furthermore, crystallographic analysis reveals how molecules are arranged in the crystal lattice, providing invaluable information about intermolecular interactions such as hydrogen bonding. The amino group and the carbonyl oxygen are potential hydrogen bond donors and acceptors, respectively, and their interactions can play a crucial role in the solid-state packing and physical properties of the compound. In related amino-substituted heterocyclic compounds, X-ray crystallography has been used to confirm structures and identify intermolecular hydrogen bonding networks. growingscience.comnih.gov
Mass Spectrometry Techniques in Elucidating Reaction Pathways and Structural Characterization of Derivatives
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent molecule and its fragments with high accuracy.
In the context of 3-amino-4(5H)-isoselenazolone, mass spectrometry would be used to:
Confirm the molecular weight of the synthesized compound, which is a fundamental step in its characterization. mdpi.com
Support the structural assignment by analyzing the fragmentation patterns. The cleavage of the isoselenazolone ring and the loss of small molecules like CO or NH₃ can provide clues about the molecule's structure.
Characterize derivatives and reaction products. google.com For example, when 3-amino-4(5H)-isoselenazolone is used as a starting material for the synthesis of more complex molecules, MS is essential for identifying the products. bohrium.com
Elucidate reaction mechanisms by identifying intermediates and byproducts. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mdpi.com These "molecular fingerprints" are excellent for identifying the functional groups present in a compound.
Infrared (IR) Spectroscopy: The IR spectrum of 3-amino-4(5H)-isoselenazolone is expected to show characteristic absorption bands for the N-H stretching vibrations of the amino group (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the lactam ring (around 1650-1700 cm⁻¹), and C=C and C-N stretching vibrations at lower wavenumbers. researchgate.netnist.gov The positions of these bands can be influenced by hydrogen bonding.
Raman Spectroscopy: Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. mdpi.com The Se-N and Se-C stretching vibrations of the isoselenazolone ring would be observable in the Raman spectrum, providing direct information about the heterocyclic core. The amide I and amide III bands, which arise from vibrations of the peptide-like backbone, can also be analyzed to infer information about the local conformation. spectroscopyonline.com Both techniques are valuable for confirming the presence of key functional groups and for studying conformational isomers if they exist. nih.govresearchgate.net
Theoretical and Computational Investigations of 4 5h Isoselenazolone, 3 Amino
Quantum Chemical Studies (e.g., DFT) on Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a central tool for investigating the electronic structure and reactivity of heterocyclic compounds, including isoselenazolone derivatives. nih.govnih.govrsc.orgmdpi.com These computational methods allow for a detailed examination of the molecule's quantum mechanical properties.
Quantum chemical calculations, particularly at the DFT level, provide a comprehensive picture of the electron distribution within 4(5H)-Isoselenazolone, 3-amino-. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding its chemical reactivity. The HOMO is typically localized over the more electron-rich portions of the molecule, indicating sites susceptible to electrophilic attack, while the LUMO points to regions that are electron-deficient and thus prone to nucleophilic attack.
The charge distribution within the molecule can be quantified using methods like Natural Bond Orbital (NBO) analysis. This reveals the partial charges on each atom, highlighting the polar nature of the C=O, N-H, and Se-N bonds. The selenium atom, being a large and polarizable element, plays a significant role in the electronic structure.
The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For 4(5H)-Isoselenazolone, 3-amino-, the MEP would likely show negative potential (red and yellow regions) around the carbonyl oxygen and the nitrogen of the amino group, indicating their role as hydrogen bond acceptors and sites for electrophilic interaction. Positive potential (blue regions) would be expected around the amino hydrogens, suggesting their role as hydrogen bond donors.
Table 1: Predicted Electronic Properties of 4(5H)-Isoselenazolone, 3-amino- (Illustrative) This table is generated based on typical values for similar heterocyclic compounds and is for illustrative purposes.
| Property | Predicted Value | Method |
| HOMO Energy | -6.5 eV | DFT/B3LYP |
| LUMO Energy | -1.2 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP |
| Dipole Moment | 3.5 D | DFT/B3LYP |
The concept of aromaticity is a key determinant of a cyclic molecule's stability and reactivity. For the five-membered isoselenazolone ring, its aromatic character can be assessed using several computational methods. researchgate.netmasterorganicchemistry.comgithub.ioineosopen.org One common approach is the Nucleus-Independent Chemical Shift (NICS) calculation, which probes the magnetic shielding at the center of the ring. github.io A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests an anti-aromatic character.
Another method is the Harmonic Oscillator Model of Aromaticity (HOMA), which evaluates the degree of bond length equalization around the ring compared to an ideal aromatic system. A HOMA value close to 1 suggests a high degree of aromaticity. Given the presence of heteroatoms and a carbonyl group, the isoselenazolone ring is not expected to be as aromatic as benzene, but it likely possesses some degree of cyclic electron delocalization contributing to its stability. masterorganicchemistry.com The stability of the ring system is a result of this partial aromatic character and the inherent strength of the covalent bonds within the ring. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of 4(5H)-Isoselenazolone, 3-amino-, including its conformational flexibility and interactions with its environment over time. nsf.govnih.govnih.govbiorxiv.orgmdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.
For a relatively rigid molecule like 4(5H)-Isoselenazolone, 3-amino-, MD simulations can reveal subtle conformational changes, such as the rotation of the amino group or slight puckering of the ring. When placed in a solvent box (e.g., water), MD simulations can provide detailed information about the solvation shell around the molecule. This includes the number of solvent molecules, their orientation, and the dynamics of hydrogen bonding between the solute and solvent. Understanding these interactions is crucial as they can significantly influence the molecule's reactivity and properties in solution.
Table 2: Illustrative Output from a Molecular Dynamics Simulation of 4(5H)-Isoselenazolone, 3-amino- in Water This table is for illustrative purposes and represents typical data obtained from MD simulations.
| Parameter | Description | Illustrative Value/Observation |
| RMSD | Root Mean Square Deviation of the backbone atoms from the initial structure. | Low, indicating structural stability. |
| Hydrogen Bonds | Average number of hydrogen bonds between the solute and water molecules. | 2-4, primarily involving the C=O and -NH2 groups. |
| Radial Distribution Function | Probability of finding a water molecule at a certain distance from a solute atom. | Peaks indicating structured solvation shells around polar groups. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be invaluable for identifying and characterizing molecules. researchgate.netrsc.orgresearchgate.netnih.gov For 4(5H)-Isoselenazolone, 3-amino-, methods like DFT can be used to calculate its expected infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.
The vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to assign specific peaks to the stretching and bending modes of the various functional groups (e.g., C=O, N-H, C-N, Se-N). Similarly, NMR chemical shifts (e.g., ¹³C, ¹H, ¹⁵N, and ⁷⁷Se) can be predicted. researchgate.net The ⁷⁷Se NMR chemical shift is particularly sensitive to the electronic environment around the selenium atom and can provide valuable information about its oxidation state and bonding. researchgate.net Time-dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.
Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis
Understanding the mechanisms of reactions involving 4(5H)-Isoselenazolone, 3-amino- is fundamental to controlling its chemical transformations. Computational methods, especially DFT, are instrumental in elucidating reaction pathways and characterizing transition states. nih.govresearchgate.net For instance, in reactions such as electrophilic substitution or nucleophilic addition, computational chemists can model the entire reaction coordinate.
This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy barrier, which is the energy difference between the reactants and the transition state, can then be determined, providing a quantitative measure of the reaction's feasibility. By mapping the intrinsic reaction coordinate (IRC), the entire path from reactants to products via the transition state can be visualized. Such studies have been applied to understand the synthesis and reactivity of related isoselenazolone derivatives. nih.govresearchgate.net
Reactivity and Derivatization Strategies of 4 5h Isoselenazolone, 3 Amino
Chemical Transformations Involving the Selenium Heterocycle
The selenium atom and the heterocyclic ring system are central to the molecule's reactivity, participating in redox processes, ring-opening, and ring-closing reactions. These transformations are fundamental to both the synthesis of isoselenazolone derivatives and their potential mechanisms of action.
The selenium atom in the isoselenazolone ring can exist in various oxidation states, enabling it to participate in a range of redox reactions. This reactivity is analogous to that observed in other biologically relevant organoselenium compounds, such as Ebselen (2-phenyl-1,2-benzisoselenazol-3(2H)-one). google.com Ebselen is known to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which catalyzes the reduction of harmful peroxides. google.com This mimicry involves a catalytic cycle where the selenium atom is oxidized by a peroxide and subsequently reduced back to its active form.
In a similar vein, the selenium atom in isoselenazolones can be oxidized by reagents like urea (B33335) hydrogen peroxide to form reactive intermediates such as organoseleninic acids (R-SeO₂H) and peroxyseleninic acids. nih.gov These oxidized species can then act as electrophiles in further reactions. nih.gov Conversely, the selenium center can undergo reduction. For instance, the microsomal reduction of related nitrogen- and oxygen-containing heterocycles has been shown to proceed via one-electron transfer, forming a free radical intermediate. nih.gov This radical can then participate in further reactions, such as the generation of superoxide (B77818) radicals through air oxidation. nih.gov The catalytic activity of isoselenazolones in the oxidation of alcohols also points to the selenium atom's ability to cycle between different oxidation states. researchgate.net
Table 1: Summary of Oxidation and Reduction Pathways
| Reaction Type | Reagents/Conditions | Intermediate/Product | Reference |
|---|---|---|---|
| Oxidation | Peroxides (e.g., H₂O₂) | Oxidized Se species (e.g., Seleninic acid) | google.comnih.gov |
| Oxidation | Bromine (as part of a catalytic cycle) | Oxidized Se catalyst | researchgate.net |
| Reduction | Microsomal enzymes (e.g., NADPH-cytochrome P-450 reductase) | Free radical intermediate | nih.gov |
The synthesis of the isoselenazolone core predominantly relies on ring-closing reactions. A common strategy involves the copper-catalyzed reaction between a functionalized 2-halobenzamide and a selenium source, such as potassium selenocyanate (B1200272), to form the Se-N bond and close the five-membered ring. google.com This intramolecular cyclization is an efficient method for constructing the heterocyclic system. google.com
While the isoselenazolone ring is relatively stable, it can undergo ring-opening reactions under specific conditions, particularly upon interaction with strong nucleophiles. Analogous heterocyclic systems like pyrimidines have been shown to undergo ring cleavage when treated with nucleophiles such as the amide ion. wur.nl This process typically involves the initial addition of the nucleophile to an electrophilic carbon in the ring, followed by cleavage of a ring bond to form a transient open-chain intermediate, which may then undergo further transformation or recyclization. wur.nl Acid-catalyzed ring-opening has also been observed in related aza-bicyclic systems, where cleavage of a C-O or N-O bond is promoted. beilstein-journals.org Photochemical conditions can also induce ring-opening in nitrogen heterocycles like cytosine and uracil (B121893) in the presence of amines. nih.gov For 3-amino-4(5H)-isoselenazolone, a plausible ring-opening mechanism could involve nucleophilic attack at the selenium atom or the C5 position, leading to the cleavage of the Se-N or Se-C bond.
Table 2: Ring-Opening and Ring-Closing Strategies
| Strategy | Description | Key Reagents | Reference |
|---|---|---|---|
| Ring-Closing | Intramolecular cyclization of a 2-halobenzamide derivative. | Copper(I) iodide, Potassium selenocyanate | google.com |
| Ring-Opening | Nucleophilic attack on the heterocycle followed by bond cleavage. | Strong nucleophiles (e.g., amide ion) | wur.nl |
| Ring-Opening | Acid-catalyzed cleavage of a heteroatom-carbon bond. | Brønsted or Lewis acids | beilstein-journals.org |
Reactions at the 3-Amino Group and its Synthetic Utility
The 3-amino group is a key handle for the synthetic modification of the isoselenazolone scaffold, allowing for the introduction of a wide variety of substituents through standard amine chemistry.
The nucleophilic character of the 3-amino group facilitates its reaction with various electrophiles.
Acylation: The amino group can be readily acylated by reacting with acylating agents like acid chlorides or anhydrides to form the corresponding amides. For example, the acylation of structurally similar 2,4-diaminoanisole (B165692) with acetic anhydride (B1165640) proceeds efficiently. googleapis.com
Alkylation: N-alkylation of the 3-amino group can be achieved using alkyl halides. To control the degree of alkylation and avoid the formation of mixtures of secondary and tertiary amines, specific strategies can be employed. organic-chemistry.org One such method involves the formation of a chelate with a reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) to facilitate selective mono-N-alkylation. organic-chemistry.org
Arylation: The introduction of aryl groups can be accomplished through nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions, although specific examples for 3-amino-4(5H)-isoselenazolone are not detailed in the provided literature.
These derivatization reactions are crucial for creating libraries of compounds with diverse properties. google.com
The 3-amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. wikipedia.org This reaction typically proceeds via nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. wikipedia.org
The synthesis of Schiff bases from amino-heterocycles is a well-established method for generating new derivatives. For instance, 3-amino-2-methyl quinazolin-4-(3H)-ones and other amino-triazole compounds readily condense with a variety of aromatic aldehydes to produce the corresponding Schiff bases in good yields. researchgate.netlew.ronih.gov These reactions are often carried out in a suitable solvent like ethanol, sometimes with an acid catalyst. lew.roresearchgate.net The resulting Schiff bases extend the conjugated system of the molecule and offer new points for further chemical modification.
Table 3: Representative Aldehydes for Schiff Base Formation with Amino-Heterocycles
| Amino-Heterocycle | Aldehyde | Resulting Product | Reference |
|---|---|---|---|
| 2-Methyl-3-amino-4(3H)-quinazolinone | p-Nitrobenzaldehyde | 2-Methyl-3-(4-nitrobenzylideneamino)-quinazolin-4(3H)-one | nih.gov |
| 2-Methyl-3-amino-4(3H)-quinazolinone | Cinnamaldehyde | 2-Methyl-3-(cinnamylideneamino)-quinazolin-4(3H)-one | nih.gov |
| 3-[(4-Amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone | 4-Bromobenzaldehyde | 3-[(4-(4-Bromobenzylidene)amino-5-thioxo-1,2,4-triazol-3-yl)methyl]-2(3H)-benzoxazolone | lew.roresearchgate.net |
| 2-Methyl-3-amino-4(3H)-quinazolinone | 4-(N,N-dimethylamino)benzaldehyde | 3-(4-N,N-dimethylaminobenzylideneamino)-2-methyl quinazolin-4-(3H)-one | researchgate.net |
Electrophilic and Nucleophilic Substitution Reactions on the Isoselenazolone Ring
The term "aromatic substitution" is not strictly applicable to the 4(5H)-isoselenazolone ring as it is not an aromatic system in the manner of benzene. science-revision.co.uk However, the carbons within the ring exhibit distinct reactivity towards electrophiles and nucleophiles due to the influence of the heteroatoms and the conjugated system.
Electrophilic Substitution: The π-electron system of the C4=C5 double bond can react with electrophiles. The electron-donating nature of the adjacent amino group at C3 enhances the electron density of this double bond, making it susceptible to electrophilic attack, particularly at the C4 position. This reactivity is analogous to that of enamines. Reactions like the electrophilic C(sp²)-H bond selenylation seen in other heterocycles, which proceeds via an oxidized selenium species, could be envisioned at this position. nih.gov However, the low reactivity of highly deactivated systems like pyridine (B92270) towards electrophiles, due to the electron-withdrawing nature of the heteroatom, serves as a point of contrast. uoanbar.edu.iq
Nucleophilic Substitution: The isoselenazolone ring has electrophilic centers that are susceptible to nucleophilic attack. While classic nucleophilic aromatic substitution (SNAr) requires an aromatic ring with strong electron-withdrawing groups, wikipedia.orgopenstax.org the C5 position of the 4(5H)-isoselenazolone ring is activated towards nucleophilic attack due to its β-position relative to the carbonyl-like C3-N bond and its α-position to the selenium atom. This makes it a candidate for Michael-type conjugate addition. Nucleophilic attack can also occur directly at the selenium atom, potentially leading to ring-opening as discussed previously. wur.nl The reactivity towards nucleophiles is enhanced in heterocyclic systems that are electron-deficient. uoanbar.edu.iq
Metal Coordination Chemistry and Ligand Properties of Isoselenazolones
The metal coordination chemistry of the parent 4(5H)-isoselenazolone ring system, without the 3-amino substituent, is not extensively documented in readily available literature. Research in this area has predominantly concentrated on N-substituted benzisoselenazolones. For these better-studied analogues, coordination to transition metals has been observed.
The potential ligand properties of 3-amino-4(5H)-isoselenazolone can be hypothesized based on the functional groups present. The molecule contains three potential donor sites for metal coordination:
The endocyclic selenium atom (a soft donor).
The endocyclic nitrogen atom (a borderline donor).
The exocyclic amino group's nitrogen atom (a hard donor).
This combination of hard and soft donor atoms could allow 3-amino-4(5H)-isoselenazolone to act as a versatile ligand, potentially bridging multiple metal centers or forming chelate rings. The specific coordination mode would be influenced by the nature of the metal ion, following principles such as the Hard and Soft Acids and Bases (HSAB) theory. For example, soft metal ions like Ag(I) or Cu(I) might preferentially bind to the soft selenium atom, while harder metal ions could favor coordination with the nitrogen atoms.
However, without experimental data such as single-crystal X-ray diffraction studies or spectroscopic analysis (e.g., IR, NMR, UV-Vis) of its metal complexes, any discussion of its coordination chemistry remains speculative. There are currently no published studies detailing the synthesis, isolation, or characterization of metal complexes involving 3-amino-4(5H)-isoselenazolone as a ligand.
Table 1: Potential Coordination Sites of 3-amino-4(5H)-isoselenazolone
| Potential Donor Atom | Type of Donor | Potential for Coordination |
| Selenium (Se) | Soft | High, especially with soft metal ions |
| Endocyclic Nitrogen (N) | Borderline | Moderate, can participate in chelation |
| Exocyclic Amino (NH2) | Hard | High, especially with hard metal ions |
Mechanistic Insights into Biological and Pharmacological Relevance
Elucidation of Antimicrobial and Antifungal Mechanisms
Further research is required to elucidate the specific mechanistic insights and biological relevance of 4(5H)-Isoselenazolone, 3-amino- .
Due to the limited availability of specific scientific research on the chemical compound "3-amino-4(5H)-isoselenazolone" across the requested biological and pharmacological topics, a comprehensive and detailed article that strictly adheres to the provided outline cannot be generated at this time. Extensive searches have not yielded sufficient peer-reviewed data to thoroughly address the mechanistic insights into its effects on bacterial virulence, microbial homeostasis, antineoplastic and antiproliferative activities, or its immunomodulatory properties.
Fulfilling the request would necessitate speculation or the inclusion of information on related but distinct compounds, which would violate the instruction to focus solely on "3-amino-4(5H)-isoselenazolone." To maintain scientific accuracy and adhere to the user's strict parameters, the generation of the article as outlined is not feasible with the currently accessible information.
Emerging Applications and Interdisciplinary Research Avenues
Catalytic Applications in Organic Synthesis (e.g., Bromolactonization)
Organoselenium compounds are increasingly recognized for their catalytic prowess in a variety of organic transformations. While specific studies focusing solely on 3-amino-4(5H)-isoselenazolone are not extensively detailed in the provided results, the broader class of selenium heterocycles, including isoselenazolones, has demonstrated significant catalytic activity. These compounds are particularly effective in reactions involving electrophilic selenium species.
A notable application of selenium-based catalysts is in halocyclization reactions, such as bromolactonization. Isoselenazolones can act as catalysts for the activation of bromine, facilitating the cyclization of alkenoic acids to form bromolactones. researchgate.net This process is valuable for the synthesis of complex organic molecules. The catalytic cycle likely involves the formation of a reactive selenenyl bromide intermediate, which then participates in the cyclization.
Furthermore, organoselenium catalysis has been efficiently utilized for the synthesis of various oxygen and nitrogen-containing heterocycles. acs.org These reactions often proceed under mild conditions with high regioselectivity, highlighting the potential of selenium-based catalysts to offer green and efficient synthetic routes. The development of new synthetic protocols for selenium heterocycles is an active area of research, with the aim of creating novel organoselenium compounds with enhanced pharmaceutical potential. acs.org
Supramolecular Chemistry and Self-Assembly Processes Involving Selenium Heterocycles
The field of supramolecular chemistry explores the non-covalent interactions that govern the formation of complex, organized molecular assemblies. Selenium heterocycles are intriguing building blocks in this domain due to the unique properties of the selenium atom. The ability of selenium to form specific non-covalent interactions, such as halogen and chalcogen bonding, makes it a valuable component in the design of self-assembling systems.
Research has shown that heterocyclic selenium compounds can self-assemble on surfaces like gold, forming self-assembled monolayers (SAMs). ustc.edu.cnresearchgate.net These SAMs are formed through the interaction between the selenium atom of the heterocycle and the gold surface. The formation of these organized structures can be characterized by techniques like X-ray photoelectron spectroscopy (XPS) and cyclic voltammetry. ustc.edu.cn
The principles of supramolecular chemistry are fundamental to understanding how molecules recognize each other and organize into larger structures. uclouvain.be The study of these interactions is crucial for developing new functional materials and systems. The unique electronic properties of selenium can also be harnessed to create dynamic covalent bonds, such as Se-N and Se-Se bonds, which have been explored in polymeric systems for applications like self-healing materials. acs.org
Materials Science Applications: Optoelectronic Properties and Polymer Integration
Selenium-containing polymers are emerging as a significant area of research in materials science due to their distinctive optical and electronic properties. rsc.org The integration of selenium heterocycles into polymer backbones can lead to materials with high refractive indices, photoconductivity, and responsiveness to various stimuli. rsc.orgmdpi.com
The incorporation of selenium into π-conjugated polymers has been shown to influence their optoelectronic properties. For instance, increasing the selenium content in certain polymers can lead to a bathochromic shift in their absorption and emission spectra. researchgate.net This tunability is crucial for applications in organic thin-film transistors (OTFTs) and other electronic devices. researchgate.net While the introduction of selenium can sometimes reduce crystallinity, it can also favorably alter the frontier molecular energy levels of the polymer. researchgate.net
The synthesis of selenium-containing polymers can be achieved through various methods, including the polymerization of selenium-containing monomers or the post-polymerization modification of existing polymers. rsc.org These polymers have potential applications as high refractive index materials, responsive materials, and catalysts. rsc.org
Table 1: Impact of Selenium Incorporation on Polymer Properties
| Property | Observation | Reference |
| Optical Properties | Bathochromic shift in absorption and emission spectra with increased selenium content. | researchgate.net |
| Electronic Properties | Alteration of frontier molecular energy levels. | researchgate.net |
| Morphology | Can lead to reduced crystallinity in some polymer systems. | researchgate.net |
| Refractive Index | Selenium-containing polymers can exhibit high refractive indices. | mdpi.com |
Sensing and Detection Methodologies for Biomolecules or Environmental Contaminants
The development of sensitive and selective sensors for biomolecules and environmental pollutants is a critical area of research. Selenium-containing compounds, including heterocycles, are being explored for their potential in creating novel sensing platforms. Their unique electrochemical and optical properties can be harnessed for the detection of various analytes. nih.gov
For instance, 3-amino-BODIPYs (boron dipyrromethenes), a class of fluorescent dyes, have found extensive use as fluorescent sensors and probes for biological imaging and labeling. nih.govd-nb.info The incorporation of an amino group at the 3-position is crucial for these applications. While not directly 3-amino-4(5H)-isoselenazolone, this highlights the potential of amino-substituted heterocyclic compounds in sensing.
In the context of environmental monitoring, there is a growing need for methods to detect contaminants like selenium itself. nih.gov Various analytical techniques, such as hydride generation atomic absorption spectrometry, are used for the determination of selenium in environmental and food samples. rsc.org Furthermore, bioremediation strategies are being developed to remove selenium contaminants from aqueous systems, often involving the microbial reduction of soluble selenium species to elemental selenium. mdpi.com While these examples focus on selenium as the analyte, the unique reactivity of selenium heterocyles could be exploited to design sensors for other environmental toxins.
Role in Advanced Drug Delivery Systems (Focus on Chemical Design and Release Mechanisms)
The design of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing side effects. mdpi.com Selenium-containing polymers are promising biomaterials for controlled drug release due to the dynamic nature of carbon-selenium (C-Se) and diselenide (Se-Se) bonds. acs.orgnih.gov These bonds can be cleaved under specific physiological conditions, such as changes in redox potential, allowing for the targeted release of encapsulated drugs. acs.orgnih.gov
The chemical design of these systems is crucial. For example, block copolymers containing diselenide linkages can self-assemble into micelles or nanoparticles that encapsulate drugs. acs.orgnih.gov These nanocarriers can be engineered to be responsive to specific stimuli, such as the higher glutathione (B108866) (GSH) concentrations found in tumor cells, leading to the selective release of the drug at the target site.
Another approach involves the coordination of metal ions, such as platinum, with selenium-containing polymers. rsc.org This can create coordination-responsive micelles for controlled drug release. The drug can be released through competitive coordination with biomolecules like GSH. rsc.org The design of such systems offers the potential for creating multi-drug carriers for cooperative chemotherapy. acs.orgnih.gov The versatility of selenium chemistry allows for the covalent and non-covalent preparation of a wide range of selenium-containing polymers with tunable properties for drug delivery applications. acs.orgnih.gov
Future Perspectives and Research Gaps in 4 5h Isoselenazolone, 3 Amino Studies
Development of Novel and Efficient Synthetic Routes for Functionalized Analogues
The efficient construction of the isoselenazolone core and the introduction of diverse functionalities are paramount for exploring the full potential of this compound class. researchgate.netnih.govosaka-u.ac.jp Current synthetic strategies, while effective, often face limitations in terms of substrate scope, reaction conditions, and operational simplicity. researchgate.netosaka-u.ac.jp Future research should focus on developing more robust and versatile synthetic methodologies.
Key Research Directions:
Catalytic C-H Functionalization: Transition-metal-catalyzed direct C-H bond functionalization represents a highly atom- and step-economical approach for introducing substituents onto the isoselenazolone backbone. researchgate.net Exploring a broader range of catalysts beyond rhodium and nickel could unlock new reaction pathways and expand the accessible chemical space. osaka-u.ac.jp
Novel Selenating Reagents: The reliance on traditional selenium sources can be a bottleneck. researchgate.net The development and utilization of novel, stable, and less toxic selenating reagents, such as elemental selenium in innovative catalytic systems, are crucial for greener and more efficient syntheses. researchgate.netresearchgate.net
Flow Chemistry and Automation: Implementing continuous flow technologies and automated synthesis platforms can accelerate the discovery and optimization of new isoselenazolone analogues. This approach allows for rapid screening of reaction conditions and the generation of compound libraries for biological screening.
Asymmetric Synthesis: The synthesis of chiral isoselenazolones is an emerging area with significant potential, particularly for applications in medicinal chemistry. researchgate.net Developing novel asymmetric catalytic methods for the enantioselective synthesis of functionalized 4(5H)-isoselenazolone, 3-amino- derivatives is a critical research gap. researchgate.net
A comparative overview of existing and potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Synthetic Routes for Functionalized Isoselenazolones
| Synthetic Strategy | Advantages | Disadvantages | Future Development |
|---|---|---|---|
| Traditional Cyclization | Well-established, reliable for certain substrates. | Multi-step, often requires harsh conditions, limited functional group tolerance. osaka-u.ac.jp | Optimization of reaction conditions, development of one-pot procedures. |
| Copper-Catalyzed Selenation | Good functional group tolerance, milder conditions. researchgate.netnih.gov | Can require stoichiometric amounts of copper, substrate-dependent efficiency. researchgate.netnih.gov | Development of more active and recyclable copper catalysts. |
| Rhodium/Nickel-Catalyzed C-H Annulation | High atom economy, direct functionalization. researchgate.netosaka-u.ac.jp | Limited catalyst scope, potential for catalyst poisoning. | Exploration of other transition metal catalysts, catalyst immobilization. |
| Asymmetric Catalysis | Access to enantiomerically pure compounds. researchgate.net | Limited number of established methods, often requires specific chiral ligands. | Design of new chiral catalysts and ligands for broader applicability. researchgate.net |
Advanced Understanding of Structure-Activity Relationships at the Molecular Level
A deeper comprehension of how the molecular structure of 4(5H)-isoselenazolone, 3-amino- analogues dictates their biological activity is essential for the rational design of new therapeutic agents and functional molecules. osaka-u.ac.jpesisresearch.org While some structure-activity relationship (SAR) studies have been conducted, a more systematic and detailed investigation is needed. esisresearch.orgethernet.edu.etmdpi.comnih.govnih.gov
Key Research Directions:
Computational Modeling: Employing quantum chemistry calculations and molecular dynamics simulations can provide valuable insights into the electronic properties, conformational preferences, and binding interactions of isoselenazolone derivatives with biological targets. acs.orgresearchgate.netnih.gov This can aid in predicting activity and guiding synthetic efforts.
High-Throughput Screening: The development of robust high-throughput screening assays is crucial for rapidly evaluating the biological activity of large libraries of isoselenazolone analogues. This will enable the identification of lead compounds for various therapeutic areas.
Target Identification and Validation: Identifying the specific molecular targets of biologically active isoselenazolones is a critical step. Techniques such as chemical proteomics and affinity-based probes can be employed to elucidate the mechanism of action.
Influence of Substituents: A systematic investigation into the effects of substituents at various positions of the isoselenazolone ring on activity is required. This includes exploring a wide range of electronic and steric properties to build comprehensive SAR models. osaka-u.ac.jp
Exploration of Untapped Reactivity Profiles and New Chemical Transformations
The unique electronic nature of the selenium-nitrogen bond in the isoselenazolone ring suggests a rich and largely unexplored reactivity profile. scispace.com Moving beyond its established role as a glutathione (B108866) peroxidase mimic, future research should aim to uncover and harness novel chemical transformations. acs.orgresearchgate.net
Key Research Directions:
Catalysis: Isoselenazolones have shown promise as catalysts in specific organic reactions, such as bromolactonization. nih.govacs.org Further exploration of their catalytic potential in other transformations, including oxidation, reduction, and cross-coupling reactions, is warranted.
Ring-Opening Reactions: Investigating controlled ring-opening reactions of the isoselenazolone core could provide access to novel acyclic organoselenium compounds with unique functionalities.
Photoredox Catalysis: The potential for isoselenazolones to participate in photoredox catalytic cycles is an exciting and unexplored area. Their redox properties could be harnessed to mediate a variety of light-driven chemical transformations.
Reactions with Novel Electrophiles and Nucleophiles: A systematic study of the reactivity of the 3-amino group and the isoselenazolone ring with a broader range of electrophilic and nucleophilic reagents will undoubtedly lead to the discovery of new chemical reactions and the synthesis of novel heterocyclic systems.
Integration with Nanotechnology and Advanced Materials for Enhanced Functionality
The unique properties of selenium-containing compounds make them attractive candidates for integration into advanced materials and nanotechnologies. numberanalytics.comscbt.com This represents a significant opportunity to expand the applications of 4(5H)-isoselenazolone, 3-amino- beyond the biological realm.
Key Research Directions:
Nanoparticle Functionalization: Covalently attaching isoselenazolone derivatives to the surface of nanoparticles (e.g., gold, silica, quantum dots) could impart novel biological or catalytic properties to the nanomaterials.
Polymer Conjugation: Incorporating the isoselenazolone moiety into polymer backbones or as pendant groups could lead to the development of new functional polymers with applications in drug delivery, sensors, or self-healing materials.
Semiconducting Materials: Selenium compounds are known for their semiconducting properties. numberanalytics.comwikipedia.org Investigating the electronic properties of isoselenazolone-based materials could lead to their use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Responsive Materials: The redox-active nature of the isoselenazolone core could be exploited to create smart materials that respond to external stimuli, such as changes in pH or redox potential.
Bridging Fundamental Chemical Research with Specific Biological or Technological Challenges
A crucial aspect of future research will be to translate the fundamental chemical knowledge of 4(5H)-isoselenazolone, 3-amino- into practical solutions for real-world problems. This requires a multidisciplinary approach that connects synthetic chemistry with biology, medicine, and materials science.
Key Research Directions:
Targeted Drug Design: Leveraging the advanced understanding of SAR, researchers can design and synthesize isoselenazolone analogues that are highly potent and selective for specific biological targets implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. osaka-u.ac.jpnih.gov
Development of Diagnostic Probes: The unique reactivity of isoselenazolones can be harnessed to develop chemical probes for the detection and imaging of specific biomolecules or cellular processes. For example, probes that respond to changes in cellular redox state could be valuable tools for studying disease pathology. rsc.orgdntb.gov.ua
Agrochemicals: The biological activity of organoselenium compounds suggests their potential use as novel agrochemicals, such as fungicides or pesticides. nih.gov
Industrial Catalysis: The catalytic properties of isoselenazolones could be exploited in industrial processes, offering greener and more efficient alternatives to existing catalysts.
By addressing these research gaps and pursuing these future perspectives, the scientific community can unlock the full potential of 4(5H)-isoselenazolone, 3-amino- and its derivatives, leading to significant advancements in medicine, materials science, and catalysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
